REACTION_SMILES
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[Cl:20][S:21](=[O:22])(=[O:23])[N:24]=[C:25]=[O:26].[Cl:27][CH2:28][Cl:29].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7](-[c:10]2[c:11]([C:15](=[O:16])[O:17][CH2:18][CH3:19])[cH:12][nH:13][cH:14]2)[cH:8][cH:9]1>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7](-[c:10]2[c:11]([C:15](=[O:16])[O:17][CH2:18][CH3:19])[cH:12][nH:13][c:14]2[C:25]([NH2:24])=[O:26])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=NS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1c[nH]cc1-c1ccc([N+](=O)[O-])cc1
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Name
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Type
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product
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Smiles
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CCOC(=O)c1c[nH]c(C(N)=O)c1-c1ccc([N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |